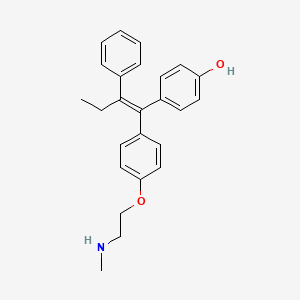

(E)-4-Hydroxy-N-desmethyl Tamoxifen

Description

Properties

IUPAC Name |

4-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJBZVSGOZTKRH-OCOZRVBESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70150869 |

Source

|

| Record name | Endoxifen, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110025-28-0, 114828-90-9 |

Source

|

| Record name | 4-Hydroxy-N-desmethyltamoxifen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110025280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Endoxifen, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114828909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E-Endoxifen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Endoxifen, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 110025-28-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENDOXIFEN, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB2U71MNOT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(E)-4-Hydroxy-N-desmethyl Tamoxifen: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(E)-4-Hydroxy-N-desmethyl tamoxifen, more commonly known as endoxifen, has emerged as a pivotal active metabolite of the widely prescribed breast cancer drug, tamoxifen. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of endoxifen, with a particular focus on the more biologically active (Z)-isomer. Endoxifen's significantly higher affinity for the estrogen receptor (ER) compared to its parent compound underscores its critical role in the efficacy of tamoxifen therapy. This document details the metabolic pathway leading to endoxifen formation, its mechanism of action, and protocols for its synthesis and biological evaluation. Quantitative data on its activity are presented in tabular format for clarity, and key pathways and workflows are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, medicinal chemistry, and drug development.

Discovery and Pharmacological Importance

Endoxifen was identified as a major metabolite of tamoxifen, a selective estrogen receptor modulator (SERM), used in the treatment and prevention of ER-positive breast cancer.[1][2] Subsequent research revealed that endoxifen exhibits a significantly higher binding affinity for the estrogen receptor alpha (ERα), approximately 100-fold greater than that of tamoxifen itself, and comparable to that of 4-hydroxytamoxifen (afimoxifene).[2] This potent anti-estrogenic activity is primarily attributed to the (Z)-isomer of endoxifen.[3] Given that plasma concentrations of endoxifen in patients undergoing tamoxifen treatment can be substantially higher than those of 4-hydroxytamoxifen, endoxifen is now considered to be the principal mediator of tamoxifen's therapeutic effects.[4][5]

The formation of endoxifen from tamoxifen is a critical step in its bioactivation and is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6, with some contribution from CYP3A4/5.[6][7][8] Genetic polymorphisms in the CYP2D6 gene can lead to significant inter-individual variability in endoxifen plasma concentrations, which in turn can impact the clinical outcome of tamoxifen therapy. This has led to the proposition of using CYP2D6 genotyping to personalize tamoxifen treatment.

Synthesis of (E)- and (Z)-4-Hydroxy-N-desmethyl Tamoxifen

The synthesis of endoxifen, particularly the biologically more active (Z)-isomer, is a multi-step process. A common route involves a four-step synthesis that yields a mixture of (Z)- and (E)-isomers, which then require separation.[3]

Experimental Protocol: Four-Step Synthesis of (Z)- and (E)-Endoxifen Mixture

This protocol is a generalized representation based on published synthetic routes.[3][9][10][11]

Step 1: Protection of 4,4'-dihydroxybenzophenone.

-

Dissolve 4,4'-dihydroxybenzophenone in a suitable solvent such as dimethylformamide (DMF).

-

Add a protecting group reagent, for example, tert-Butyldimethylsilyl chloride (TBDMS-Cl), along with an appropriate base like imidazole.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture to isolate the protected benzophenone.

Step 2: McMurry Coupling.

-

In a dry, inert atmosphere, combine the protected benzophenone from Step 1 with propiophenone.

-

Add a low-valent titanium reagent, typically prepared in situ from TiCl4 and a reducing agent like zinc dust, in a solvent such as tetrahydrofuran (THF).

-

Heat the reaction mixture to reflux for several hours.

-

After completion, quench the reaction and perform an extractive work-up to isolate the protected tamoxifen analogue.

Step 3: Alkylation.

-

Dissolve the product from Step 2 in a suitable solvent.

-

Add 1,2-dibromoethane and a phase-transfer catalyst in the presence of an aqueous base (e.g., NaOH).

-

Stir the reaction vigorously until the starting material is consumed.

-

Isolate the bromoethoxy-substituted intermediate.

Step 4: Amination and Deprotection.

-

Treat the intermediate from Step 3 with methylamine in a sealed tube at an elevated temperature.[10]

-

Following the amination, remove the protecting group (e.g., TBDMS) using a reagent like tetrabutylammonium fluoride (TBAF) in THF.

-

Purify the resulting mixture of (Z)- and (E)-endoxifen by column chromatography.

Experimental Protocol: Separation of (Z)- and (E)-Isomers

The separation of the geometric isomers is crucial to obtain the more active (Z)-endoxifen.[3]

-

Dissolve the mixture of (Z)- and (E)-endoxifen in a suitable mobile phase.

-

Employ semi-preparative Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.[3]

-

Use a suitable mobile phase, such as a gradient of acetonitrile in water with a small percentage of an acid like formic acid.[12][13][14][15]

-

Monitor the elution of the isomers using a UV detector. The (E)-isomer typically elutes before the (Z)-isomer.

-

Collect the fractions corresponding to each isomer and concentrate them to obtain the pure compounds.

-

The less desired (E)-isomer can be isomerized to a 1:1 mixture of (Z)- and (E)-isomers by treatment with a strong acid in a suitable solvent and then re-subjected to HPLC separation to improve the overall yield of the (Z)-isomer.[3][16]

Biological Activity and Mechanism of Action

Endoxifen's primary mechanism of action is the competitive inhibition of estrogen binding to the estrogen receptor.[17] This antagonism leads to the modulation of estrogen-responsive gene expression, resulting in the inhibition of cell proliferation and the induction of apoptosis in ER-positive breast cancer cells.[17][18][19]

Signaling Pathway of Tamoxifen Metabolism and Endoxifen Action

The following diagram illustrates the metabolic conversion of tamoxifen to its active metabolites and the subsequent action of endoxifen on the estrogen receptor signaling pathway.

References

- 1. Endoxifen - Wikipedia [en.wikipedia.org]

- 2. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]

- 3. A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. An Antiestrogenic Activity Score for tamoxifen and its metabolites is associated with breast cancer outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

- 9. WO2017080770A1 - Synthesis of (z)-endoxifen hydrochloride - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 16. WO2017070651A1 - Process for preparing (z)-endoxifen of high purity - Google Patents [patents.google.com]

- 17. What is Endoxifen used for? [synapse.patsnap.com]

- 18. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Properties of (E)-4-Hydroxy-N-desmethyl Tamoxifen (Endoxifen)

For Researchers, Scientists, and Drug Development Professionals

(E)-4-Hydroxy-N-desmethyl Tamoxifen, more commonly known as Endoxifen, is a critical active metabolite of the widely prescribed anti-cancer drug, Tamoxifen. As a selective estrogen receptor modulator (SERM), its potent anti-estrogenic effects are central to the efficacy of Tamoxifen therapy, particularly in estrogen receptor (ER)-positive breast cancer. This technical guide provides an in-depth overview of the core chemical properties, pharmacological activities, and relevant experimental methodologies associated with (E)-4-Hydroxy-N-desmethyl Tamoxifen.

Chemical and Physical Properties

Endoxifen is a non-steroidal triphenylethylene derivative. Its chemical structure includes a hydroxyl group and a desmethyl modification compared to the parent drug, Tamoxifen. These modifications significantly enhance its binding affinity for the estrogen receptor.

| Property | Value | Source(s) |

| IUPAC Name | 4-[(1E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol | [1] |

| Alternate Names | E-Endoxifen | [1] |

| CAS Number | 114828-90-9 | [1] |

| Molecular Formula | C₂₅H₂₇NO₂ | [1] |

| Molecular Weight | 373.49 g/mol | [1] |

| Melting Point | 127-129 °C (for Z-isomer) | [] |

| Boiling Point | 519.33 °C (Predicted) | [] |

| Solubility | Insoluble in water; Soluble in DMSO (10 mM) | [] |

| XLogP3-AA | 6.3 | [3] |

| pKa | 9.55 (Predicted) | [4] |

| Appearance | Off-White to Pink Solid | [] |

Pharmacology and Mechanism of Action

Endoxifen's primary mechanism of action is the competitive antagonism of the estrogen receptor (ER). It is considered one of the most important metabolites for Tamoxifen's therapeutic effect due to its high concentration in plasma and its potent bioactivity.[5]

ER-Dependent Signaling

Endoxifen possesses an affinity for the estrogen receptor (ERα) that is approximately 100-fold greater than that of Tamoxifen and is comparable to or greater than that of 4-hydroxytamoxifen (4-OHT).[5][6] By binding to the ER, Endoxifen induces a conformational change that prevents the binding of the natural ligand, 17β-estradiol. This complex fails to initiate the transcription of estrogen-responsive genes that are critical for the proliferation of ER-positive breast cancer cells.[5]

ER-Independent Signaling

Beyond its canonical ER-dependent effects, Endoxifen, like other Tamoxifen metabolites, can induce cytotoxic effects through pathways that are independent of the estrogen receptor.[7][8][9] These non-canonical mechanisms are crucial for understanding its broader pharmacological profile and potential applications in ER-negative cancers. Key ER-independent pathways include:

-

Induction of Reactive Oxygen Species (ROS): Tamoxifen and its metabolites can interfere with mitochondrial function, leading to oxidative stress and apoptosis.

-

Modulation of Protein Kinase C (PKC): Direct binding and antagonism of PKC can disrupt downstream signaling related to cell growth and proliferation.[9]

-

Activation of G protein-coupled estrogen receptor 1 (GPER): Engagement with GPER can trigger alternative signaling cascades.[7]

-

Changes in Intracellular Calcium and Calmodulin Activity: Disruption of calcium homeostasis can trigger cell death pathways.[9]

Signaling and Experimental Workflow Diagrams

Metabolic Pathway of Tamoxifen to Endoxifen

Tamoxifen is a pro-drug that requires metabolic activation. The formation of Endoxifen occurs primarily through two pathways involving the cytochrome P450 enzyme system, with CYP2D6 playing a critical role.[5]

ER-Dependent Signaling: Antagonism by Endoxifen

Endoxifen competes with estradiol for ER binding, preventing the activation of genes that drive tumor cell proliferation.

Overview of ER-Independent Signaling Pathways

Endoxifen can induce cytotoxicity through various mechanisms that do not involve direct ER antagonism.

Pharmacological Activity Data

The enhanced pharmacological activity of Endoxifen is evident in its receptor binding affinity and its potency in inhibiting cancer cell proliferation.

Table 2: Comparative Estrogen Receptor Binding Affinity

| Compound | Relative Binding Affinity (RBA %) (Estradiol = 100%) | Source(s) |

| Endoxifen | 181% | [10] |

| 4-Hydroxytamoxifen | 181% | [10] |

| N-desmethyltamoxifen | 2.4% | [10] |

| Tamoxifen | 2.8% | [10] |

Table 3: Inhibition of Estrogen-Stimulated Breast Cancer Cell Proliferation

| Cell Line | Compound | IC₅₀ (approx.) | Source(s) |

| MCF-7 | Endoxifen | 50 nM | [5] |

| MCF-7 | 4-Hydroxytamoxifen | 50 nM | [5] |

| T47D | Endoxifen | ~50 nM | [5] |

| BT474 | Endoxifen | ~50 nM | [5] |

Key Experimental Protocols

Synthesis and Purification

A common laboratory-scale synthesis of a Z/E isomer mixture of 4-hydroxy-N-desmethyltamoxifen can be achieved in four steps, followed by chromatographic separation.[11]

-

McMurry Reaction: Coupling of 4,4′-dihydroxybenzophenone with appropriate carbonyl compounds using reagents like zinc dust and TiCl₄ can be utilized to create the triphenylethylene core.[12]

-

Protection/Deprotection: Standard protecting groups are used for the hydroxyl and amine functionalities during intermediate steps.

-

Isomer Separation: The resulting (Z)- and (E)-isomers are separated using semi-preparative Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[11]

-

Isomerization (Optional): The undesired (E)-isomer can be converted to a 1:1 Z/E mixture by treatment with a strong acid (e.g., trifluoroacetic acid) and re-subjected to HPLC separation to increase the yield of the desired (Z)-isomer.[11]

Estrogen Receptor Competitive Binding Assay

This protocol determines the affinity of a compound for the ER by measuring its ability to displace a radiolabeled estradiol.

-

Receptor Preparation: Prepare a cytosol extract containing estrogen receptors from a suitable source, such as rat uteri or ER-positive cell lines (e.g., MCF-7).[13][14]

-

Competitive Incubation: Incubate a constant, low concentration of [³H]-estradiol with the receptor preparation in the presence of increasing concentrations of unlabeled Endoxifen (the competitor).

-

Separation: After incubation, separate receptor-bound from free radioligand using a method like dextran-coated charcoal (DCC) adsorption.[14]

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of [³H]-estradiol displaced against the concentration of Endoxifen. Calculate the IC₅₀ value, which is the concentration of Endoxifen required to displace 50% of the radiolabeled estradiol.

Cell Proliferation (MTT) Assay in MCF-7 Cells

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate MCF-7 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Hormone Deprivation: Replace the growth medium with a medium containing charcoal-stripped serum to remove endogenous estrogens.

-

Treatment: Treat the cells with various concentrations of Endoxifen, with or without a stimulating concentration of 17β-estradiol. Include appropriate controls (vehicle, estradiol only).[15]

-

Incubation: Incubate the plates for a period of 24 to 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]

-

Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value of Endoxifen.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a typical workflow for assessing the anti-proliferative effects of Endoxifen.

References

- 1. scbt.com [scbt.com]

- 3. N-Desmethyl-4'-hydroxy Tamoxifen | C25H27NO2 | CID 24873532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. scispace.com [scispace.com]

- 6. icahn.mssm.edu [icahn.mssm.edu]

- 7. benchchem.com [benchchem.com]

- 8. Estrogen receptor-dependent and estrogen receptor-independent pathways for tamoxifen and 4-hydroxytamoxifen-induced programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-hydroxy-tamoxifen induces autophagic death through K-Ras degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Desmethyltamoxifen - Wikipedia [en.wikipedia.org]

- 11. A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Estrogen-receptor binding and biologic activity of tamoxifen and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A Comparative Study on Viability of Mcf-7 Human Breast Cancer Cell Lines Using Piperine and Tamoxifen – An In Vitro Study with A Novel Mishmash – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 16. oaepublish.com [oaepublish.com]

The Advanced Guide to (E)-4-Hydroxy-N-desmethyl Tamoxifen (Endoxifen) in Breast Cancer: Mechanism of Action and Therapeutic Implications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(E)-4-Hydroxy-N-desmethyl tamoxifen, more commonly known as endoxifen, is a key active metabolite of the widely prescribed breast cancer drug, tamoxifen.[1][2] Emerging as a more potent antiestrogen than its parent compound, endoxifen's intricate mechanism of action offers a deeper understanding of endocrine therapy and presents new avenues for drug development.[3][4] This technical guide provides a comprehensive overview of endoxifen's mechanism of action in breast cancer, consolidating quantitative data, detailing experimental protocols, and visualizing complex signaling pathways. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in the development of novel cancer therapeutics.

Introduction: The Significance of Endoxifen

Tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer for decades.[5] However, tamoxifen itself is a prodrug that requires metabolic activation to exert its full therapeutic effect.[6] The cytochrome P450 enzyme CYP2D6 plays a crucial role in this biotransformation, converting the primary metabolite N-desmethyltamoxifen to endoxifen.[7]

Endoxifen exhibits a significantly higher binding affinity for the estrogen receptor alpha (ERα) and a greater potency in inhibiting estrogen-dependent cell proliferation compared to tamoxifen.[8][9] Its clinical relevance is underscored by the observation that plasma concentrations of endoxifen in patients undergoing tamoxifen therapy can surpass those of another key active metabolite, 4-hydroxytamoxifen (4-OHT).[1][10] This has led to the hypothesis that endoxifen is a principal contributor to the overall efficacy of tamoxifen treatment.[2][10]

Core Mechanism of Action: Targeting the Estrogen Receptor

The primary mechanism of action of endoxifen in breast cancer is its interaction with the estrogen receptor. As a potent SERM, endoxifen's effects are multifaceted and context-dependent.

Competitive Antagonism of Estrogen Receptor Alpha

Endoxifen competitively binds to the ligand-binding domain of ERα, the primary driver of proliferation in the majority of breast cancers.[11] This binding event physically obstructs the binding of the natural ligand, 17β-estradiol (E2), thereby preventing the receptor's activation.[12] Upon binding endoxifen, the ERα dimer undergoes a conformational change that is distinct from that induced by estradiol. This altered conformation hinders the recruitment of co-activator proteins necessary for the transcription of estrogen-responsive genes that promote cell growth and proliferation.[13] Instead, the endoxifen-ERα complex preferentially recruits co-repressor proteins, leading to the silencing of these target genes.[13]

Induction of Estrogen Receptor Alpha Degradation

A key differentiator in the mechanism of endoxifen compared to 4-OHT is its ability to induce the degradation of the ERα protein.[10] At clinically relevant concentrations, endoxifen promotes the ubiquitination and subsequent proteasomal degradation of ERα.[10] This reduction in the total cellular pool of ERα further diminishes the capacity of cancer cells to respond to estrogenic stimuli, contributing to a more profound and sustained antiestrogenic effect.[10]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the biological activity of (E)-4-Hydroxy-N-desmethyl Tamoxifen (Endoxifen) and related compounds.

| Compound | Receptor | Binding Parameter | Value | Cell/System | Reference |

| (E)-4-Hydroxy-N-desmethyl Tamoxifen (Endoxifen) | ERα | Relative Affinity vs. Estradiol | ~25% | MCF-7 nuclear extracts | [14] |

| 4-Hydroxytamoxifen (4-OHT) | ERα | Relative Affinity vs. Estradiol | ~35% | MCF-7 nuclear extracts | [14] |

| 4-Hydroxytamoxifen (4-OHT) | Estrogen Receptor | Relative Affinity vs. Tamoxifen | 25-50x higher | Human Breast Carcinoma | [1] |

| 4-Hydroxytamoxifen (4-OHT) | Estrogen-Related Receptor γ (ERRγ) | Kd | 35 nM | In vitro | [6] |

| 4-Hydroxytamoxifen (4-OHT) | Estrogen-Related Receptor γ (ERRγ) | Ki | 75 nM | In vitro | [6] |

Table 1: Binding Affinities for Estrogen Receptors. This table presents the binding affinities of endoxifen and 4-hydroxytamoxifen to the estrogen receptor, highlighting their high affinity relative to estradiol and tamoxifen.

| Compound | Cell Line | Parameter | Value | Incubation Time | Reference |

| Tamoxifen | MCF-7 | IC50 | 4.506 µg/mL | 24 h | [1] |

| 4-Hydroxytamoxifen (4-OHT) | MCF-7 | IC50 | 3.2 µM | 96 h | [4] |

| 4-Hydroxytamoxifen (4-OHT) | T47D | IC50 | 4.2 µM | 96 h | [4] |

| 4-Hydroxytamoxifen (4-OHT) | BT-474 | IC50 | 5.7 µM | 96 h | [4] |

| 4-Hydroxytamoxifen (4-OHT) | MCF-7 | IC50 | 12 µM | Not specified | [14] |

| 4-Hydroxytamoxifen (4-OHT) | T47D | IC50 | 15 µM | Not specified | [14] |

| 4-Hydroxytamoxifen (4-OHT) | MCF-7 | IC50 | 19.35 µM | 24 h | [13] |

| 4-Hydroxytamoxifen (4-OHT) | MCF-7 | IC50 | 21.42 µM | 48 h | [13] |

| 4-Hydroxytamoxifen (4-OHT) | MCF-7 | IC50 | 21.42 µM | 72 h | [13] |

| 4-Hydroxytamoxifen (4-OHT) | MCF-7 | IC50 | 27 µM | 4 days | |

| 4-Hydroxytamoxifen (4-OHT) | MDA-MB-231 | IC50 | 18 µM | 4 days |

Table 2: In Vitro Efficacy in Breast Cancer Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) values for tamoxifen and 4-hydroxytamoxifen in various breast cancer cell lines, demonstrating their cytotoxic and anti-proliferative effects.

| Treatment | Cell Line | Apoptotic Effect | Time Point | Reference |

| Tamoxifen (250 µM) | MCF-7 | 45.7% late apoptotic cells | 48 h | |

| Endoxifen (1 µM) | MCF-7:5C | No significant change in Annexin V staining | 6 days | [2] |

| Tamoxifen | MCF-7 | Time- and concentration-dependent down-regulation of bcl-2 | Not specified |

Table 3: Induction of Apoptosis by Tamoxifen and Endoxifen. This table highlights the pro-apoptotic effects of tamoxifen and the differential apoptotic response induced by endoxifen in breast cancer cells.

Signaling Pathways

The interaction of endoxifen with ERα initiates a cascade of molecular events that ultimately lead to the inhibition of breast cancer cell growth. The following diagrams, generated using the DOT language, illustrate these key signaling pathways.

Caption: Canonical Estrogen Signaling Pathway in Breast Cancer.

Caption: Endoxifen's Mechanism of Action on ERα Signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of endoxifen's mechanism of action.

Competitive Estrogen Receptor Binding Assay

This assay is used to determine the binding affinity of endoxifen to the estrogen receptor.

-

Preparation of Rat Uterine Cytosol: Uteri from ovariectomized female rats are homogenized in a TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged to pellet the nuclear fraction, and the supernatant is then ultracentrifuged to obtain the cytosol containing the estrogen receptors.

-

Competitive Binding: A constant concentration of radiolabeled estradiol ([³H]-E2) is incubated with the uterine cytosol in the presence of increasing concentrations of unlabeled endoxifen.

-

Separation of Bound and Free Ligand: The mixture is incubated to reach equilibrium, after which hydroxylapatite (HAP) is added to bind the receptor-ligand complexes. The HAP is then washed to remove unbound radioligand.

-

Quantification: The radioactivity of the HAP pellet, which is proportional to the amount of bound [³H]-E2, is measured using a scintillation counter.

-

Data Analysis: The concentration of endoxifen that inhibits 50% of the specific binding of [³H]-E2 (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[3]

Cell Viability and Proliferation (MTT) Assay

This colorimetric assay is used to assess the effect of endoxifen on the viability and proliferation of breast cancer cells.

-

Cell Seeding: Breast cancer cells (e.g., MCF-7, T47D) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of endoxifen or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2]

-

Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[2]

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.[2]

Western Blot Analysis for ERα Degradation

This technique is used to visualize and quantify the degradation of ERα protein induced by endoxifen.

-

Cell Lysis: Breast cancer cells treated with endoxifen or a vehicle control are lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.[3]

-

Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3]

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[3]

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ERα. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.[3]

-

Detection: A chemiluminescent substrate is added to the membrane, and the light emitted from the reaction is captured on X-ray film or with a digital imager. The intensity of the band corresponding to ERα is proportional to the amount of protein present. Loading controls (e.g., β-actin or GAPDH) are used to ensure equal protein loading across all lanes.[3]

Beyond the Estrogen Receptor: Emerging Mechanisms

While the primary mechanism of endoxifen is through ERα, recent research suggests that it may have additional, ERα-independent effects, particularly at higher concentrations.

Inhibition of Protein Kinase C

At micromolar concentrations, which can be achieved with direct endoxifen administration, endoxifen has been shown to inhibit protein kinase C beta (PKCβ).[7] This inhibition can lead to downstream effects on signaling pathways, such as the downregulation of AKT phosphorylation, which is involved in cell survival and proliferation.[7]

Induction of Apoptosis

Tamoxifen and its metabolites can induce apoptosis, or programmed cell death, in breast cancer cells. This can occur through the modulation of apoptosis-related proteins, such as the downregulation of the anti-apoptotic protein Bcl-2. While some studies show that endoxifen can inhibit estradiol-induced apoptosis, others suggest that at high concentrations, it may contribute to apoptosis through ER-independent mechanisms.[2]

Conclusion and Future Directions

(E)-4-Hydroxy-N-desmethyl tamoxifen (endoxifen) is a pivotal active metabolite of tamoxifen with a potent and multifaceted mechanism of action in breast cancer. Its high affinity for the estrogen receptor, coupled with its ability to induce receptor degradation, makes it a powerful antiestrogenic agent. The quantitative data and experimental protocols provided in this guide offer a robust framework for further research and development in the field of endocrine therapies.

Future investigations should continue to explore the nuances of endoxifen's signaling pathways, particularly its ERα-independent effects. A deeper understanding of these mechanisms will be crucial for optimizing its therapeutic use, overcoming resistance to endocrine therapies, and developing novel, more effective treatments for ER+ breast cancer. The direct clinical development of endoxifen as a therapeutic agent holds promise for patients with a CYP2D6 genotype that leads to poor metabolism of tamoxifen, potentially offering a more consistent and effective treatment option.

References

- 1. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endoxifen, 4-Hydroxytamoxifen and an Estrogenic Derivative Modulate Estrogen Receptor Complex Mediated Apoptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HOXA5 confers tamoxifen resistance via the PI3K/AKT signaling pathway in ER-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Signaling by estrogens and tamoxifen in the human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tamoxifen pharmacodynamics pathwayRat Genome Database [rgd.mcw.edu]

- 11. scispace.com [scispace.com]

- 12. Tamoxifen-induced apoptosis in breast cancer cells relates to down-regulation of bcl-2, but not bax and bcl-X(L), without alteration of p53 protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

(E)-4-Hydroxy-N-desmethyl Tamoxifen: An In-depth Technical Guide on Estrogen Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-Hydroxy-N-desmethyl tamoxifen, more commonly known as endoxifen, is a key active metabolite of the widely prescribed selective estrogen receptor modulator (SERM), tamoxifen. Tamoxifen itself is a prodrug that undergoes extensive metabolism, primarily by cytochrome P450 enzymes, to yield more potent metabolites. Among these, endoxifen has emerged as a crucial contributor to the therapeutic efficacy of tamoxifen in estrogen receptor (ER)-positive breast cancer. This technical guide provides a detailed overview of the estrogen receptor binding affinity of (E)-4-Hydroxy-N-desmethyl tamoxifen, presenting quantitative data, in-depth experimental methodologies, and visualizations of the relevant biological pathways.

Quantitative Data on Estrogen Receptor Binding Affinity

The binding affinity of (E)-4-Hydroxy-N-desmethyl tamoxifen for the estrogen receptor (ER) is a critical determinant of its pharmacological activity. Numerous studies have demonstrated that endoxifen exhibits a significantly higher binding affinity for the ER compared to its parent compound, tamoxifen, and is comparable to another potent metabolite, 4-hydroxytamoxifen.[1] One study reported the relative binding affinity of endoxifen for the estrogen receptor to be 181% compared to estradiol.

The following tables summarize the available quantitative data on the binding affinity of (E)-4-Hydroxy-N-desmethyl tamoxifen for the two main estrogen receptor subtypes: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).

Table 1: Estrogen Receptor Alpha (ERα) Binding Affinity

| Parameter | Value | Compound | Reference |

| IC50 | Low nanomolar range | (Z)-Endoxifen | [2] |

| Relative Binding Affinity (RBA) vs. Estradiol | 181% | Endoxifen |

Table 2: Estrogen Receptor Beta (ERβ) Binding Affinity

| Parameter | Value | Compound | Reference |

| Binding Affinity | Stabilizes ERβ protein | Endoxifen | [3] |

Note: Comprehensive side-by-side quantitative data (IC50, Ki) for (E)-4-Hydroxy-N-desmethyl tamoxifen on both ERα and ERβ from a single source is limited in the current literature. The presented data is a compilation from multiple studies.

Experimental Protocols

The determination of estrogen receptor binding affinity is typically achieved through competitive radioligand binding assays. The following is a detailed methodology for such an assay.

Protocol: Competitive Radioligand Binding Assay for Estrogen Receptor

1. Materials and Reagents:

-

Test Compound: (E)-4-Hydroxy-N-desmethyl tamoxifen

-

Radioligand: [³H]-Estradiol

-

Estrogen Receptor Source: Rat uterine cytosol or recombinant human ERα/ERβ

-

Assay Buffer: Tris-HCl buffer with additives such as EDTA and dithiothreitol

-

Scintillation Cocktail

-

Glass fiber filters

-

Multi-well plates

-

Scintillation counter

2. Experimental Procedure:

-

Preparation of Reagents: Prepare stock solutions of the test compound, radioligand, and unlabeled estradiol in a suitable solvent (e.g., ethanol or DMSO). Prepare the assay buffer and the estrogen receptor preparation.

-

Assay Setup: In a multi-well plate, add the assay buffer, a fixed concentration of the radioligand ([³H]-Estradiol), and varying concentrations of the unlabeled test compound ((E)-4-Hydroxy-N-desmethyl tamoxifen) or unlabeled estradiol (for the standard curve).

-

Incubation: Add the estrogen receptor preparation to each well. Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (typically 18-24 hours).

-

Separation of Bound and Free Radioligand: Following incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand while the unbound radioligand passes through.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Generate a standard curve by plotting the percentage of radioligand displaced against the concentration of unlabeled estradiol.

-

From the displacement curve of the test compound, determine the concentration that causes 50% inhibition of radioligand binding (IC50).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

-

The Relative Binding Affinity (RBA) can be calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.

-

Signaling Pathways and Logical Relationships

The biological effects of (E)-4-Hydroxy-N-desmethyl tamoxifen are mediated through its interaction with the estrogen receptor, leading to the modulation of gene expression. As a SERM, its action can be either antagonistic or agonistic depending on the target tissue.

Tamoxifen Metabolic Pathway

Tamoxifen is a prodrug that requires metabolic activation to exert its potent antiestrogenic effects. The following diagram illustrates the major metabolic pathways leading to the formation of active metabolites, including endoxifen.

Caption: Major metabolic pathways of tamoxifen to its active metabolites.

Estrogen Receptor Signaling: Antagonistic Action of Endoxifen

In breast cancer cells, endoxifen primarily acts as an antagonist of the estrogen receptor. It competitively binds to the ER, preventing the binding of estradiol and inducing a conformational change in the receptor that favors the recruitment of corepressors over coactivators. This leads to the repression of estrogen-responsive genes involved in cell proliferation.

Caption: Antagonistic action of endoxifen on the estrogen receptor signaling pathway.

Experimental Workflow: Competitive Binding Assay

The logical flow of a competitive binding assay is crucial for understanding how the binding affinity of a test compound is determined.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

(E)-4-Hydroxy-N-desmethyl tamoxifen is a highly potent metabolite of tamoxifen, exhibiting a strong binding affinity for the estrogen receptor. Its primary mechanism of action in breast cancer is the competitive inhibition of estradiol binding to the ER, leading to the repression of estrogen-driven gene transcription and a subsequent reduction in cell proliferation. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working in the field of endocrine therapies. Further research to delineate the precise binding kinetics and differential affinities for ERα and ERβ will continue to enhance our understanding of this critical therapeutic agent.

References

- 1. Pharmacological characterization of 4-hydroxy-N-desmethyl tamoxifen, a novel active metabolite of tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Estrogen receptor-beta sensitizes breast cancer cells to the anti-estrogenic actions of endoxifen - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the In Vivo Journey of (E)-4-Hydroxy-N-desmethyl Tamoxifen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-Hydroxy-N-desmethyl tamoxifen, also known as endoxifen or norendoxifen, is a key active metabolite of the widely used breast cancer drug, tamoxifen.[1][2] Its superior potency in comparison to the parent drug has made its pharmacokinetic profile a subject of intense research.[1] Understanding the in vivo absorption, distribution, metabolism, and excretion (ADME) of this metabolite is critical for optimizing tamoxifen therapy and for the development of endoxifen itself as a standalone therapeutic agent. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of (E)-4-Hydroxy-N-desmethyl tamoxifen, presenting key quantitative data, detailed experimental protocols, and visual representations of its metabolic pathway and mechanism of action.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of (E)-4-Hydroxy-N-desmethyl tamoxifen (Endoxifen) observed in various in vivo studies across different species.

Table 1: Pharmacokinetic Parameters of (E)-4-Hydroxy-N-desmethyl Tamoxifen in Humans

| Dosage | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Study Population | Reference |

| 20 mg/day Tamoxifen (steady-state) | 12.6 ± 7.5 | - | - | - | Breast Cancer Patients | [3][4] |

| 20 mg single dose Tamoxifen | - | - | 889.74 (CYP2D61/17) | - | Healthy Volunteers | [5] |

| 20 mg single dose Tamoxifen | - | - | 452.01 (CYP2D617/17) | - | Healthy Volunteers | [5] |

| 20 mg single dose Z-endoxifen HCl | 64.8 | 2-4 | - | 49.0 - 68.1 | - | [6] |

| 160 mg single dose Z-endoxifen HCl | 635 | 2-4 | - | 49.0 - 68.1 | - | [6] |

Table 2: Pharmacokinetic Parameters of (E)-4-Hydroxy-N-desmethyl Tamoxifen in Rats

| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC | Half-life (h) | Clearance (L/h/kg) | Reference |

| Intravenous | 2 | - | - | - | 6.3 | 2.4 | [7] |

| Oral | 20 | 0.3 - 1.7 | 3 - 4 | - | - | - | [8] |

| Oral | 40 | - | - | - | - | - | [8] |

| Oral | 80 | - | - | - | - | - | [8] |

| Oral | 140 | - | - | - | - | - | [8] |

| Oral | 200 | 9 (after 4 days) | - | - | - | - | [7] |

Table 3: Pharmacokinetic Parameters of (E)-4-Hydroxy-N-desmethyl Tamoxifen in Mice

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Clearance (L/h/kg) | Reference |

| Intravenous | 1 | 96 | - | - | 6.5 | 11.8 | [9] |

| Subcutaneous | 2.5 | 56.6 ± 24.6 | 0.5 | - | - | - | [9] |

| Oral | 10 | 33.8 ± 2.4 | 0.25 | - | - | - | [9] |

| Oral | 25 | 103 ± 97 | - | - | - | - | [9] |

| Oral | 50 | 284 ± 152 | - | - | - | - | [9] |

| Oral | 75 | 660 ± 511 | - | >1 µM sustained for 24h | - | - | [9] |

| Oral | 200 | 2,970 ± 100 | - | 400-fold increase from 10mg/kg | - | - | [9] |

Experimental Protocols

In Vivo Pharmacokinetic Studies in Animal Models

1. Animal Models:

-

Rats: Female Sprague-Dawley rats are commonly used.[8]

-

Mice: Female CD1 mice or immunodeficient strains (e.g., BALB/c athymic nude mice) for xenograft studies are frequently employed.[9]

2. Drug Formulation and Administration:

-

(E)-4-Hydroxy-N-desmethyl Tamoxifen (Endoxifen) Formulation: For oral administration, endoxifen hydrochloride (ENDX·HCl) is often suspended in 0.5% carboxymethyl cellulose (CMC).[9] For intravenous (i.v.) administration, it can be dissolved in a vehicle such as 5% ethanol, 5% PEG 400, and 90% normal saline.[9]

-

Administration Routes:

-

Oral (p.o.): Gavage is used for precise dosing.

-

Intravenous (i.v.): Typically administered via a tail vein or indwelling cannula.

-

Subcutaneous (s.c.): Injected under the skin.

-

3. Dosing Regimen:

-

Single-Dose Studies: A single dose is administered to determine basic pharmacokinetic parameters.[8][9]

-

Repeated-Dose Studies: Daily doses are given for a specified period (e.g., 4 or 28 days) to assess steady-state pharmacokinetics and potential accumulation.[7][8]

4. Sample Collection:

-

Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 16, and 24 hours).[9] In rats with indwelling cannulas, serial sampling can be performed. In mice, terminal blood collection via cardiac puncture or serial sampling from the tail vein or retro-orbital plexus is common. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Tissue Sampling: For tissue distribution studies, animals are euthanized at specific time points, and tissues of interest (e.g., tumor, liver, uterus) are collected, weighed, and stored at -80°C.[10]

5. Sample Preparation and Analysis:

-

Plasma/Serum Sample Preparation: A common method involves protein precipitation with a solvent like acetonitrile.[10] The supernatant is then collected for analysis.

-

Tissue Sample Preparation: Tissues are homogenized in a suitable buffer (e.g., 50 mM Tris–HCl, pH 7.4).[10] Proteins are then precipitated with acetonitrile, and the supernatant is analyzed.[10]

-

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection can be used for quantification.[11]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive method for accurately quantifying (E)-4-Hydroxy-N-desmethyl Tamoxifen and other tamoxifen metabolites in biological matrices.[3][4][5][12]

-

6. Pharmacokinetic Data Analysis:

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis software.

Visualizations

Metabolic Pathway and Mechanism of Action

The following diagram illustrates the metabolic conversion of tamoxifen to its active metabolites and the subsequent mechanism of action of (E)-4-Hydroxy-N-desmethyl tamoxifen at the cellular level.

Caption: Metabolic activation of tamoxifen and cellular action of endoxifen.

Experimental Workflow for In Vivo Pharmacokinetic Study

The diagram below outlines a typical experimental workflow for conducting an in vivo pharmacokinetic study of (E)-4-Hydroxy-N-desmethyl tamoxifen.

Caption: Workflow for in vivo pharmacokinetic analysis of endoxifen.

Conclusion

The in vivo pharmacokinetics of (E)-4-Hydroxy-N-desmethyl tamoxifen are complex and influenced by factors such as species, genetics (e.g., CYP2D6 status), and administration route. Direct administration of endoxifen bypasses the metabolic variability associated with tamoxifen, leading to more predictable plasma concentrations. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals working with this potent anti-estrogenic compound. Further research is warranted to fully elucidate its tissue-specific distribution and to optimize its therapeutic application.

References

- 1. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6*17 Variant on the Formation of the Active Metabolite, Endoxifen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Factors Influencing Pharmacokinetics of Tamoxifen in Breast Cancer Patients: A Systematic Review of Population Pharmacokinetic Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioavailability and Pharmacokinetics of Endoxifen in Female Rats and Dogs: Evidence to Support the Use of Endoxifen to Overcome the Limitations of CYP2D6-Mediated Tamoxifen Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioavailability and Pharmacokinetics of Endoxifen in Female Rats and Dogs: Evidence to Support the Use of Endoxifen to Overcome the Limitations of CYP2D6-Mediated Tamoxifen Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tissue distribution of 4-hydroxy-N-desmethyltamoxifen and tamoxifen-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sensitive HPLC-PDA determination of tamoxifen and its metabolites N-desmethyltamoxifen, 4-hydroxytamoxifen and endoxifen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

The Pivotal Role of CYP2D6 in the Bioactivation of Tamoxifen: A Technical Guide to (E)-4-Hydroxy-N-desmethyl Tamoxifen Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment and prevention of estrogen receptor-positive (ER-positive) breast cancer. As a prodrug, tamoxifen requires metabolic activation to exert its therapeutic effects. This activation process involves a series of biotransformation reactions primarily mediated by the cytochrome P450 (CYP) enzyme system. Among the various metabolites, (E)-4-Hydroxy-N-desmethyl tamoxifen, commonly known as endoxifen, has emerged as the key active metabolite responsible for the majority of tamoxifen's antiestrogenic activity. The formation of endoxifen is critically dependent on the enzymatic activity of Cytochrome P450 2D6 (CYP2D6), making this enzyme a focal point in understanding the interindividual variability in tamoxifen response and a crucial consideration in the pursuit of personalized medicine.

This technical guide provides an in-depth exploration of the role of CYP2D6 in the formation of endoxifen. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the metabolic pathways, enzymatic kinetics, and the clinical implications of CYP2D6 activity. The guide also includes detailed experimental protocols for key assays and quantitative data presented in a structured format to facilitate understanding and further research in this critical area of pharmacology.

Tamoxifen Metabolic Pathways

Tamoxifen undergoes extensive metabolism in the liver, primarily through two main pathways: N-demethylation and 4-hydroxylation. These pathways converge to produce the highly potent antiestrogen, endoxifen.

-

N-demethylation Pathway: The major metabolic route for tamoxifen, accounting for approximately 92% of its initial metabolism, is N-demethylation to N-desmethyltamoxifen. This reaction is predominantly catalyzed by CYP3A4 and CYP3A5. N-desmethyltamoxifen itself has relatively weak antiestrogenic activity.

-

4-hydroxylation Pathway: A smaller fraction of tamoxifen (about 7%) is directly converted to 4-hydroxytamoxifen. This reaction is primarily mediated by CYP2D6. 4-hydroxytamoxifen is a potent antiestrogen, with a binding affinity for the estrogen receptor that is 30- to 100-fold greater than that of tamoxifen.

The critical step in the bioactivation of tamoxifen is the subsequent conversion of N-desmethyltamoxifen to endoxifen through a 4-hydroxylation reaction. This conversion is almost exclusively catalyzed by CYP2D6. Endoxifen exhibits a similarly high affinity for the estrogen receptor as 4-hydroxytamoxifen and is considered the principal active metabolite due to its significantly higher plasma concentrations in patients undergoing tamoxifen therapy.

dot

Quantitative Data on Endoxifen Formation

The enzymatic activity of CYP2D6 is a major determinant of endoxifen plasma concentrations. This activity is highly variable among individuals due to genetic polymorphisms and the co-administration of CYP2D6-inhibiting drugs.

Table 1: Kinetic Parameters of CYP2D6 for N-desmethyltamoxifen 4-hydroxylation

| CYP2D6 Variant | Km (μM) | Vmax (pmol/min/pmol CYP2D6) | Intrinsic Clearance (Vmax/Km) (μL/min/pmol CYP2D6) | Reference |

| CYP2D6.1 (Wild-type) | 2.4 ± 0.5 | 15.2 ± 1.1 | 6.3 | [1][2] |

| CYP2D6.2 | 3.1 ± 0.6 | 8.9 ± 0.7 | 2.9 | [1][2] |

| CYP2D6.10 | 10.5 ± 1.5 | 11.3 ± 1.0 | 1.1 | [3] |

| CYP2D6.17 | 4.8 ± 0.9 | 3.4 ± 0.2 | 0.7 | [1][2] |

| CYP2D6.41 | 3.5 ± 0.7 | 5.1 ± 0.4 | 1.5 | [1][2] |

Note: Values are presented as mean ± standard deviation where available. Intrinsic clearance is calculated as Vmax/Km.

Table 2: Impact of CYP2D6 Genotype on Steady-State Endoxifen Plasma Concentrations

| CYP2D6 Phenotype | Number of Active Alleles | Mean Endoxifen Concentration (ng/mL) | Reference |

| Ultrarapid Metabolizer (UM) | >2 | 15.8 | [4] |

| Extensive Metabolizer (EM) | 2 | 12.6 | [5] |

| Intermediate Metabolizer (IM) | 1 | 7.8 | [4] |

| Poor Metabolizer (PM) | 0 | 3.5 | [6][7] |

Table 3: Effect of CYP2D6 Inhibitors on Endoxifen Plasma Concentrations in Extensive Metabolizers

| Inhibitor | Strength | Percent Reduction in Endoxifen Concentration | Reference |

| Paroxetine | Potent | ~50-60% | [8][9] |

| Fluoxetine | Potent | ~50% | [8] |

| Quinidine | Potent | ~79% (in vitro) | [9] |

| Bupropion | Potent | Significant reduction | [10] |

| Duloxetine | Moderate | Significant reduction | [11] |

| Sertraline | Weak | Minimal | [8] |

| Citalopram/Escitalopram | Weak | Minimal | [8][12] |

Experimental Protocols

In Vitro Metabolism of N-desmethyltamoxifen using Human Liver Microsomes

Objective: To determine the rate of endoxifen formation from N-desmethyltamoxifen in a human liver microsomal system.

Materials:

-

Human Liver Microsomes (HLM)

-

N-desmethyltamoxifen (substrate)

-

(E/Z)-4-Hydroxy-N-desmethyltamoxifen (Endoxifen) standard

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (e.g., deuterated endoxifen)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of N-desmethyltamoxifen in a suitable solvent (e.g., methanol or DMSO).

-

On ice, prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, HLM (e.g., 0.2-0.5 mg/mL protein concentration), and the NADPH regenerating system.

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding N-desmethyltamoxifen to achieve the desired final concentrations (a range of concentrations should be used to determine kinetic parameters).

-

Incubate the reaction mixtures at 37°C in a shaking water bath for a specified time (e.g., 15-60 minutes, within the linear range of formation).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

Analyze the formation of endoxifen using a validated LC-MS/MS method.[5][13][14]

-

Calculate the rate of endoxifen formation (e.g., in pmol/min/mg protein).

References

- 1. Functional characterization of wild-type and 49 CYP2D6 allelic variants for N-desmethyltamoxifen 4-hydroxylation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. CPIC® Guideline for Tamoxifen based on CYP2D6 genotype – CPIC [cpicpgx.org]

- 4. Factors affecting inter-individual variability in endoxifen concentrations in patients with breast cancer: results from the prospective TOTAM trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impairment of endoxifen formation in tamoxifen-treated premenopausal breast cancer patients carrying reduced-function CYP2D6 alleles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Augmentation of Endoxifen Exposure in Tamoxifen-Treated Women Following SSRI Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Paroxetine and tamoxifen Interactions - Drugs.com [drugs.com]

- 10. CYP2D6 Genotyping and Tamoxifen: An Unfinished Story in the Quest for Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simplified phenotyping of CYP2D6 for tamoxifen treatment using the N-desmethyl-tamoxifen/ endoxifen ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Augmentation of Endoxifen Exposure in Tamoxifen-Treated Women Following SSRI Switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification of tamoxifen and three of its phase-I metabolites in human plasma by liquid chromatography/triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development and Validation of a Liquid Chromatography-Mass Spectrometry Assay for Quantification of Z- and E-Isomers of Endoxifen and its Metabolites in Plasma from Women with Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

(E)-4-Hydroxy-N-desmethyl Tamoxifen: An In-depth Technical Guide on its Antiestrogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-Hydroxy-N-desmethyl Tamoxifen, also known as endoxifen, is a key active metabolite of the selective estrogen receptor modulator (SERM), Tamoxifen. While Tamoxifen is a widely used prodrug in the treatment and prevention of estrogen receptor (ER)-positive breast cancer, its therapeutic efficacy is largely dependent on its metabolic conversion to active metabolites. Among these, (E)-4-Hydroxy-N-desmethyl Tamoxifen and 4-hydroxytamoxifen (afimoxifene) are the most potent in their antiestrogenic effects. This technical guide provides a comprehensive overview of the antiestrogenic properties of (E)-4-Hydroxy-N-desmethyl Tamoxifen, detailing its mechanism of action, summarizing crucial quantitative data, and outlining detailed experimental protocols for its characterization.

Mechanism of Action: Competitive Antagonism of the Estrogen Receptor

The primary antiestrogenic activity of (E)-4-Hydroxy-N-desmethyl Tamoxifen is exerted through its high-affinity, competitive binding to the estrogen receptor (ER), particularly ERα. In estrogen-sensitive tissues like the breast, the binding of estradiol to ERα initiates a cascade of events leading to cell proliferation. This includes a conformational change in the receptor, its dimerization, nuclear translocation, and subsequent binding to estrogen response elements (EREs) in the promoter regions of target genes. This complex then recruits co-activator proteins, leading to the transcription of genes that drive cell growth and division.

(E)-4-Hydroxy-N-desmethyl Tamoxifen, by mimicking the structure of estradiol, competes for the same ligand-binding pocket on the ER. However, its binding induces a distinct conformational change in the receptor. This altered structure hinders the binding of co-activators and instead facilitates the recruitment of co-repressor proteins. The resulting complex, upon binding to EREs, actively represses the transcription of estrogen-dependent genes, thereby inhibiting cell proliferation and promoting a G0/G1 cell cycle arrest in breast cancer cells.[1]

Caption: Signaling pathway of (E)-4-Hydroxy-N-desmethyl Tamoxifen.

Quantitative Data Summary

The following tables present a summary of the quantitative data regarding the antiestrogenic properties of (E)-4-Hydroxy-N-desmethyl Tamoxifen, comparing it to its parent drug and another key metabolite.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Receptor | Relative Binding Affinity (RBA) (%) (Estradiol = 100) |

| (E)-4-Hydroxy-N-desmethyl Tamoxifen (Endoxifen) | ERα | 181%[2] |

| 4-Hydroxytamoxifen (Afimoxifene) | ERα | 181%[2] |

| Tamoxifen | ERα | 2.8%[2] |

| N-Desmethyltamoxifen | ERα | 2.4%[2] |

Table 2: Inhibition of Estrogen-Induced Cell Proliferation in MCF-7 Cells

| Compound | IC50 (nM) |

| (E)-4-Hydroxy-N-desmethyl Tamoxifen (Endoxifen) | Low nanomolar range[3] |

| 4-Hydroxytamoxifen (Afimoxifene) | Low nanomolar range[3] |

| Tamoxifen | Micromolar range[3] |

| N-Desmethyltamoxifen | Micromolar range[3] |

Table 3: Regulation of Estrogen-Responsive Genes (e.g., Progesterone Receptor - PR)

| Compound | Effect on Estradiol-Induced Gene Expression | Potency |

| (E)-4-Hydroxy-N-desmethyl Tamoxifen (Endoxifen) | Decreases E2-induced PR mRNA expression[4] | Similar to 4-Hydroxytamoxifen[4] |

| 4-Hydroxytamoxifen (Afimoxifene) | Decreases E2-induced PR mRNA expression[4] | Similar to Endoxifen[4] |

Detailed Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the antiestrogenic properties of (E)-4-Hydroxy-N-desmethyl Tamoxifen.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of (E)-4-Hydroxy-N-desmethyl Tamoxifen to the estrogen receptor in comparison to estradiol.

Caption: Experimental workflow for ER competitive binding assay.

Methodology:

-

Preparation of ER Source: Uterine cytosol from ovariectomized rats or purified recombinant human ERα can be used as the source of the estrogen receptor.[5]

-

Competitive Binding: A fixed concentration of radiolabeled 17β-estradiol (e.g., [³H]E2) is incubated with the ER preparation in the presence of varying concentrations of unlabeled (E)-4-Hydroxy-N-desmethyl Tamoxifen.[5]

-

Incubation: The mixture is incubated, typically at 4°C, to allow the binding to reach equilibrium.[5]

-

Separation: Bound and free radioligands are separated. This can be achieved using methods like hydroxylapatite (HAP) adsorption or dextran-coated charcoal, which binds the free radioligand.[5]

-

Quantification: The radioactivity of the bound ligand is measured using a liquid scintillation counter.[5]

-

Data Analysis: The concentration of (E)-4-Hydroxy-N-desmethyl Tamoxifen that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to the binding affinity of unlabeled estradiol.

Cell Proliferation Assay (e.g., MTT or CCK-8 Assay)

Objective: To evaluate the inhibitory effect of (E)-4-Hydroxy-N-desmethyl Tamoxifen on estrogen-stimulated proliferation of breast cancer cells.

Caption: Experimental workflow for a cell proliferation assay.

Methodology:

-

Cell Culture: ER-positive breast cancer cells, such as MCF-7, are seeded in 96-well plates.[6]

-

Hormone Deprivation: To remove any estrogenic stimuli, cells are cultured in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for a period before the experiment.[7]

-

Treatment: Cells are treated with a fixed concentration of 17β-estradiol to stimulate proliferation, along with a range of concentrations of (E)-4-Hydroxy-N-desmethyl Tamoxifen.[8]

-

Incubation: The cells are incubated for a period that allows for multiple cell divisions, typically 5 to 7 days.[6]

-

Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or CCK-8.[6] In the MTT assay, viable cells reduce the yellow tetrazolium salt to purple formazan crystals, which are then solubilized.

-

Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength.[8]

-

Data Analysis: The percentage of inhibition of cell proliferation is calculated relative to the estradiol-only control, and the IC50 value is determined.

Reporter Gene Assay

Objective: To measure the ability of (E)-4-Hydroxy-N-desmethyl Tamoxifen to antagonize estrogen-induced transcriptional activation of an estrogen-responsive reporter gene.

Caption: Experimental workflow for a reporter gene assay.

Methodology:

-

Transfection: Host cells, which can be ER-positive like MCF-7 or ER-negative cells like HEK293 co-transfected with an ER expression vector, are transfected with a reporter plasmid.[9][10] This plasmid contains a reporter gene (e.g., luciferase) under the control of a promoter with one or more EREs.[10]

-

Treatment: The transfected cells are treated with a fixed concentration of 17β-estradiol to induce reporter gene expression, along with a range of concentrations of (E)-4-Hydroxy-N-desmethyl Tamoxifen.[11]

-

Incubation: Cells are incubated for 24-48 hours to allow for the expression of the reporter gene.[11]

-

Lysis and Measurement: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured by adding the appropriate substrate and quantifying the light output with a luminometer.[12]

-

Normalization: To account for variations in transfection efficiency, the reporter gene activity is often normalized to the activity of a co-transfected control plasmid expressing a different reporter (e.g., Renilla luciferase).[12]

-

Data Analysis: The inhibitory effect of (E)-4-Hydroxy-N-desmethyl Tamoxifen on estradiol-induced reporter gene activity is calculated, and a dose-response curve is generated to determine the IC50 value.

Conclusion

(E)-4-Hydroxy-N-desmethyl Tamoxifen is a highly potent antiestrogenic metabolite of Tamoxifen. Its superior binding affinity for the estrogen receptor and its efficacy in inhibiting estrogen-dependent cell proliferation and gene expression underscore its critical role in the clinical effectiveness of Tamoxifen therapy. The experimental protocols described provide a robust framework for the preclinical evaluation and characterization of this and other SERMs. A thorough understanding of the pharmacological properties of (E)-4-Hydroxy-N-desmethyl Tamoxifen is essential for researchers and drug development professionals working to advance endocrine therapies for hormone-sensitive cancers.

References

- 1. Cell Cycle and Anti-Estrogen Effects Synergize to Regulate Cell Proliferation and ER Target Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Desmethyltamoxifen - Wikipedia [en.wikipedia.org]

- 3. An Antiestrogenic Activity Score for tamoxifen and its metabolites is associated with breast cancer outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endoxifen (4-hydroxy-N-desmethyl-tamoxifen) has anti-estrogenic effects in breast cancer cells with potency similar to 4-hydroxy-tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of 17β-Estradiol and Estrogen Receptor Antagonists on the Proliferation of Gastric Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. globethesis.com [globethesis.com]

- 11. academic.oup.com [academic.oup.com]

- 12. indigobiosciences.com [indigobiosciences.com]

(E)-4-Hydroxy-N-desmethyltamoxifen: A Comprehensive Technical Guide to a Key Tamoxifen Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-Hydroxy-N-desmethyltamoxifen, more commonly known as endoxifen, is a pivotal active metabolite of the widely prescribed selective estrogen receptor modulator (SERM), Tamoxifen. This technical guide provides an in-depth exploration of endoxifen, focusing on its metabolic generation, pharmacological properties, and mechanisms of action. The information is tailored for professionals in research and drug development, offering quantitative data, detailed experimental protocols, and visual representations of key molecular pathways to facilitate a comprehensive understanding of this critical compound.

Tamoxifen itself is considered a prodrug, and its therapeutic efficacy in estrogen receptor (ER)-positive breast cancer is largely dependent on its conversion to active metabolites.[1][2] Among these, endoxifen and 4-hydroxytamoxifen are the most potent, exhibiting a significantly higher binding affinity for the estrogen receptor than the parent drug.[3][4] However, endoxifen is generally considered the most clinically relevant active metabolite due to its substantially higher plasma concentrations in patients.[5][6]

Metabolic Pathway of Tamoxifen to Endoxifen

Tamoxifen undergoes extensive metabolism, primarily by the cytochrome P450 (CYP) enzyme system in the liver.[7][8] The formation of endoxifen occurs through two main pathways. The major route involves the N-demethylation of tamoxifen to N-desmethyltamoxifen, a reaction primarily catalyzed by CYP3A4 and CYP3A5, which accounts for approximately 92% of tamoxifen metabolism.[7][8] Subsequently, N-desmethyltamoxifen is hydroxylated by CYP2D6 to form endoxifen.[2][7] A minor pathway, contributing about 7% of tamoxifen metabolism, involves the initial 4-hydroxylation of tamoxifen to 4-hydroxytamoxifen by multiple CYP enzymes, including CYP2D6, followed by N-demethylation to endoxifen, catalyzed by CYP3A4.[7][8] The critical role of the highly polymorphic CYP2D6 enzyme in endoxifen formation leads to significant interindividual variability in its plasma concentrations, which can impact therapeutic outcomes.[9]

Quantitative Pharmacological Data

The pharmacological activity of endoxifen is underpinned by its high affinity for the estrogen receptor and its potent anti-proliferative effects in ER-positive breast cancer cells. The following tables summarize key quantitative data for endoxifen and related compounds.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Receptor | Binding Parameter | Value | Reference |

| (E)-4-Hydroxy-N-desmethyltamoxifen (Endoxifen) | Estrogen Receptor α (ERα) | Relative Affinity vs. Estradiol | ~Equal | [10] |

| 4-hydroxytamoxifen | Estrogen Receptor | Relative Affinity vs. Estradiol | Equal | [4] |

| 4-hydroxytamoxifen | Estrogen Receptor | Relative Affinity vs. Tamoxifen | 25-50x higher | [11] |

| Tamoxifen | Estrogen Receptor | Relative Affinity vs. 4-hydroxytamoxifen | 25-50x lower | [4] |

Table 2: In Vitro Anti-proliferative Activity (IC50 Values)

| Compound | Cell Line | IC50 Value (µM) | Reference |

| 4-hydroxytamoxifen | MCF-7 | 27 | [12] |

| 4-hydroxytamoxifen | MDA-MB-231 | 18 | [12] |

| Tamoxifen | MCF-7 | ~5-10 | [13][14] |

| Tamoxifen | MDA-MB-231 | 21.8 | [13] |

Table 3: Pharmacokinetic Parameters in Breast Cancer Patients

| Parameter | Tamoxifen (20 mg dose) | Z-Endoxifen (20 mg dose) | Reference |

| Tmax (hours) | 4 - 7 | 2 - 4 | [5][9] |

| Cmax (ng/mL) | 40 | 64.8 | [5][9] |

| Elimination Half-life | 5 - 7 days | 49.0 - 68.1 hours | [5][9] |

| Steady-State Plasma Concentration (CYP2D6 Normal Metabolizers) | 55.77 (median) | 6.18 (median) | [15] |

Mechanism of Action: Estrogen Receptor Signaling